molecular formula C22H22N2O3 B2858169 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034209-55-5

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2858169
CAS No.: 2034209-55-5
M. Wt: 362.429
InChI Key: KVXPTVZORYUZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a synthetic compound with a unique structure that combines a furan ring, a pyridine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimization for yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. For instance, as a prolyl oligopeptidase (POP) inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neuropeptides and thereby modulating their levels in the central nervous system. This can lead to potential therapeutic effects in neurodegenerative diseases and oncology.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide stands out due to its combination of a furan ring, a pyridine ring, and a tetrahydropyran ring, which imparts unique chemical and biological properties. Its potential as a POP inhibitor and its diverse applications in medicinal chemistry, materials science, and industrial research highlight its significance in scientific research.

Biological Activity

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be broken down into its constituent parts:

  • Furan ring : A five-membered aromatic ring containing oxygen.
  • Pyridine ring : A six-membered aromatic ring containing nitrogen.
  • Carboxamide group : A functional group characterized by a carbonyl (C=O) attached to a nitrogen atom (N).

The molecular formula for this compound is C17H18N2O3, with a molecular weight of approximately 298.34 g/mol.

Antimicrobial Activity

Research has shown that compounds containing furan and pyridine moieties often exhibit significant antimicrobial properties. For instance, studies on related furan derivatives have indicated that they can effectively inhibit the growth of various microorganisms, including bacteria and fungi.

A study published in PubMed assessed the antimicrobial activity of several furan-containing carboxamides, demonstrating that some derivatives exhibited substantial inhibitory effects against a panel of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound have been explored in various preclinical studies. Compounds with similar structures have been shown to inhibit cancer cell proliferation through multiple mechanisms, including:

  • Inhibition of Tyrosine Kinases : Some derivatives act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways .
  • Induction of Apoptosis : Research indicates that certain furan-based compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Study 1: Synthesis and Testing

A recent study synthesized a series of furan-containing compounds and evaluated their biological activities. Among these, this compound was tested for its cytotoxic effects on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent .

Case Study 2: QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the biological activity of this compound based on its chemical structure. These studies revealed correlations between specific structural features and antimicrobial efficacy, guiding further modifications to enhance activity .

Summary Table of Biological Activities

Activity TypeAssessed AgainstResultsReference
AntimicrobialE. coli, S. aureus, C. albicansSignificant inhibition observed
AnticancerHuman cancer cell linesDose-dependent growth inhibition
QSAR AnalysisVarious furan derivativesCorrelation between structure and activity

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c25-21(22(7-10-26-11-8-22)20-4-2-1-3-5-20)24-14-17-12-19(15-23-13-17)18-6-9-27-16-18/h1-6,9,12-13,15-16H,7-8,10-11,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXPTVZORYUZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.